molecular formula C10H8NO6S2- B14897801 6-Amino-3-sulfonaphthalene-1-sulfonate

6-Amino-3-sulfonaphthalene-1-sulfonate

Cat. No.: B14897801
M. Wt: 302.3 g/mol
InChI Key: KZCSUEYBKAPKNH-UHFFFAOYSA-M
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Description

6-Amino-3-sulfonaphthalene-1-sulfonate is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and sulfonate functional groups. This compound is often used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-sulfonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by amination The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and sulfonate groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted naphthalene compounds.

Scientific Research Applications

6-Amino-3-sulfonaphthalene-1-sulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-sulfonaphthalene-1-sulfonate involves its interaction with various molecular targets. The amino and sulfonate groups allow it to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-sulfonaphthalene-1-sulfonate
  • 5-Amino-3-sulfonaphthalene-1-sulfonate
  • 4-Amino-3-sulfonaphthalene-1-sulfonate

Uniqueness

6-Amino-3-sulfonaphthalene-1-sulfonate is unique due to its specific positioning of the amino and sulfonate groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C10H8NO6S2-

Molecular Weight

302.3 g/mol

IUPAC Name

6-amino-3-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H9NO6S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)/p-1

InChI Key

KZCSUEYBKAPKNH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)[O-]

Origin of Product

United States

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